N-(4-ethylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
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Overview
Scientific Research Applications
Dual Inhibition of TS and DHFR
The compound has shown potent inhibitory activities against human TS and DHFR, enzymes essential for DNA synthesis in rapidly dividing cells, including cancer cells. For instance, a study by Gangjee et al. (2008) highlighted the synthesis of classical and nonclassical analogues of a related scaffold, demonstrating potent dual inhibitory activities against human TS and DHFR. The most potent compound exhibited significant dual inhibitory activity, making it a candidate for further exploration as an antitumor agent (Gangjee, Qiu, Li, & Kisliuk, 2008).
Structural Analysis
Structural analysis of related compounds has provided insights into the molecular conformation and potential interaction mechanisms with biological targets. For example, studies involving crystal structures of compounds with a similar sulfanylacetamide framework have shown specific folded conformations, highlighting the importance of structural features for biological activity (Subasri et al., 2016).
Anticancer Potential
The anticancer potential of derivatives with similar structural frameworks has been assessed through their ability to inhibit the growth of tumor cells. Research has identified compounds with significant activity against various cancer cell lines, underscoring the therapeutic potential of this chemical class in oncology (Zyabrev et al., 2022).
Antibacterial and Antifungal Properties
Compounds derived from this scaffold have also been explored for their antimicrobial properties, demonstrating the versatility of this chemical class beyond cancer therapeutics. Some derivatives have shown potent and selective inhibitory effects against pathogens causing opportunistic infections, thereby offering potential as antimicrobial agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-3-15-5-9-17(10-6-15)24-20(26)14-30-22-23-13-19(21(27)25-22)31(28,29)18-11-7-16(4-2)8-12-18/h5-13H,3-4,14H2,1-2H3,(H,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGLRZGIDQYIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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